3-Cyclopentyl-[1,2,4]triazolo[4,3-a]pyrazine Antimalarial Class Potential: A Cross-Study Comparable Analysis
Direct comparative data for the target compound is absent. However, a cross-study analysis of the [1,2,4]triazolo[4,3-a]pyrazine class reveals that certain analogs exhibit moderate antimalarial activity against P. falciparum, with IC₅₀ values ranging from 0.3 to >20 µM [1]. Importantly, these compounds showed no toxicity against HEK293 cells at 80 µM [1]. This contrasts with the more potent, optimized leads in the Open Source Malaria project, which have demonstrated IC₅₀ values down to 0.016 µM [1]. The 3-cyclopentyl derivative's position within this SAR landscape remains uncharacterized.
| Evidence Dimension | In vitro antimalarial potency |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | Optimized triazolopyrazine leads (OSM Series 4): IC₅₀ = 0.016 µM; Synthesized analogs (late-stage functionalization study): IC₅₀ = 0.3 to >20 µM |
| Quantified Difference | Unknown |
| Conditions | P. falciparum (3D7 and Dd2 strains) and HEK293 cytotoxicity |
Why This Matters
This demonstrates that the scaffold can be optimized for high potency, but also that minor structural changes lead to significant (>10-fold) variance in activity, making any substitution without direct data highly speculative.
- [1] Le Manach, C., Paquet, T., Wicht, K., Nchinda, A. T., Brunschwig, C., Njoroge, M., ... & Chibale, K. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. View Source
